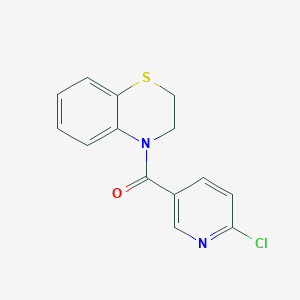
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a chemical compound with the molecular formula C11H9ClO4 and a molecular weight of 240.64 g/mol It is characterized by the presence of a benzodioxin ring system substituted with a chlorine atom and a propenoic acid moiety
Mécanisme D'action
Target of Action
Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit have been studied for their potential as α- and β- adrenergic antagonists .
Mode of Action
It is known that adrenergic antagonists work by blocking the effects of adrenaline on specific adrenergic receptors, thereby altering the neurotransmission process .
Biochemical Pathways
Adrenergic antagonists generally affect the adrenergic signaling pathway, which plays a crucial role in the cardiovascular system, the metabolic system, and the central nervous system .
Méthodes De Préparation
The synthesis of 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride.
Analyse Des Réactions Chimiques
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Addition: The propenoic acid moiety can undergo addition reactions with nucleophiles or electrophiles to form various adducts.
Applications De Recherche Scientifique
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has several scientific research applications, including :
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial agent and enzyme inhibitor.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including dendrimers and ligands for catalysts in asymmetrical reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid can be compared with other similar compounds, such as :
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin core but differs in its functional groups, leading to different biological activities and applications.
1,4-Benzodioxane: A simpler analog without the chlorine and propenoic acid moieties, used in the synthesis of various pharmaceuticals.
Prosympal, Dibozane, Piperoxan, and Doxazosin: These compounds contain the 2,3-dihydro-1,4-benzodioxane structure and are known for their therapeutic properties.
Propriétés
IUPAC Name |
(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDFDEZJZXAHBU-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)


![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B3017438.png)


![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)


![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)
